molecular formula C9H20N2O2 B3218150 (S)-1-Boc-amino-butyl-3-amine CAS No. 1187927-48-5

(S)-1-Boc-amino-butyl-3-amine

Cat. No.: B3218150
CAS No.: 1187927-48-5
M. Wt: 188.27 g/mol
InChI Key: MSCLVLGMLLYXFV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-amino-butyl-3-amine is a chiral diamine compound where one amine group is protected with a tert-butyloxycarbonyl (Boc) group. This protection is a fundamental strategy in synthetic organic chemistry, particularly in multi-step synthesis, to ensure chemoselective reactions . The Boc group is stable towards a wide range of conditions, including bases and nucleophiles, but can be cleanly removed under mild acidic conditions with trifluoroacetic acid (TFA) or hydrochloric acid . This stability allows for orthogonal protection strategies alongside other groups like Fmoc or Cbz . As a key chiral building block, this (S)-configured diamine serves a crucial role in medicinal chemistry and drug discovery research. Its primary value lies in the synthesis of more complex molecules, where it can be incorporated as a core structure. Researchers utilize this compound in the exploration and development of new pharmaceuticals, agrochemicals, and other biologically active compounds. The presence of two amine functionalities—one protected and one free—provides versatile chemical handles for sequential derivatization, enabling the construction of compound libraries. The Boc-protected amine can be deprotected to reveal the primary amine, which can then undergo further reactions, such as amide bond formation or reductive amination . The free primary amine on the molecule can simultaneously be used for conjugation or other transformations, making it a versatile intermediate for constructing complex molecular architectures. This product is intended for research and development purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-3-aminobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCLVLGMLLYXFV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 1 Boc Amino Butyl 3 Amine and Its Stereoisomers

Strategies for Asymmetric Construction of Chiral Diamine Backbones

The asymmetric synthesis of chiral 1,3-diamines is a challenging task that has been addressed through several distinct strategies. These methods aim to establish the key stereocenter with high fidelity, utilizing approaches that range from leveraging nature's pre-existing chirality to employing powerful catalytic systems.

Chiral Pool Approaches

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, with their inherent stereochemistry, are particularly suitable precursors for the synthesis of chiral diamines.

For instance, natural L-α-amino acids can be converted into chiral (S,E)-γ-N,N-dibenzylated nitroalkenes in a five-step sequence. nih.govresearchgate.net These chiral nitroalkenes can then undergo diastereoselective conjugate addition of a hydride, effectively setting the second stereocenter in a controlled manner. Subsequent reduction of the nitro group yields the corresponding 1,3-diamine. nih.govresearchgate.net This approach transfers the stereochemical information from the starting amino acid to the final diamine product.

A specific example of this strategy is the synthesis of (S)-1-(heteroaryl)-1-aminoethanes starting from commercially available (S)-Boc-alanine. This demonstrates the conversion of a simple chiral amino acid into more complex chiral amine structures, a principle directly applicable to the synthesis of the 1,3-diamine backbone.

Asymmetric Catalytic Processes for Stereocenter Formation

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net Metal- and enzyme-catalyzed reactions are at the forefront of this field.

Asymmetric reductive amination (ARA) of ketones is one of the most direct methods for synthesizing chiral amines. sigmaaldrich.com This transformation involves the reaction of a ketone with an amine source, followed by the enantioselective reduction of the intermediate imine. Chiral SPINOL-derived borophosphates have been successfully employed as catalysts for the ARA of ketones with pinacolborane, affording a range of chiral amines in high yields and excellent enantioselectivities (up to 98% ee).

Another powerful approach is the catalytic asymmetric amination of alkenes. For example, palladium-catalyzed allylic amination provides a route to enantioenriched allylic amines, which can serve as precursors to diamines. duke.edu Sequential catalysis, combining Pd-catalyzed amination with Rh-catalyzed C-H insertion, allows for the construction of complex, polyfunctionalized diamine architectures from simple starting materials. duke.edu

Catalyst SystemSubstrate TypeTransformationEnantioselectivity (ee)
Chiral SPINOL Borophosphate / PinacolboraneKetonesAsymmetric Reductive AminationUp to 98%
Pd₂(dba)₃ • CHCl₃ / Chiral LigandAllylic CarbonatesAsymmetric Allylic Amination>90%
Ru-Catalyst / Chiral LigandDiaryl & Hindered KetonesDirect Asymmetric Reductive Amination93% to >99%

This table presents representative data on enantioselective catalytic methods for amine synthesis.

Biocatalysis leverages the exquisite selectivity of enzymes to perform stereoselective transformations under mild, environmentally friendly conditions. osi.lv Transaminases (TAs) are particularly valuable for the synthesis of chiral amines from prochiral ketones. These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone substrate, creating a new stereocenter with high enantiomeric excess.

For example, the synthesis of (R)-1-tert-butyloxycarbonyl-3-aminopiperidine from the corresponding ketone has been achieved with an ee value exceeding 99.7% using a transaminase catalyst, obviating the need for classical resolution. colab.ws This enzymatic approach simplifies the synthetic process and provides access to highly pure chiral products. colab.ws Similarly, ketoreductase enzymes and whole-cell biocatalysts have been used for the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine, a structural analog of the precursors to the target diamine, demonstrating the broad utility of enzymes in generating chiral building blocks.

BiocatalystSubstrateProductKey Feature
Transaminase (TA)N-Boc-3-piperidone(R)-1-Boc-3-aminopiperidineee > 99.7%, avoids resolution
Ketoreductase1-Boc-3-piperidone(S)-1-Boc-3-hydroxypiperidineHigh chiral selectivity
Baker's Yeast1-Boc-3-piperidone(S)-1-Boc-3-hydroxypiperidineCost-effective, green process

This table summarizes biocatalytic approaches to chiral amine and amino alcohol synthesis.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgcolab.ws After the desired transformation, the auxiliary is removed and can often be recovered. This strategy is highly reliable for creating new stereocenters relative to the one on the auxiliary.

A prominent example is the use of Ellman's N-tert-butanesulfinamide as a chiral auxiliary. youtube.com Condensation of this auxiliary with a β-amino ketone generates an N-sulfinylketimine. The diastereoselective reduction of this intermediate, directed by the chiral sulfinyl group, yields the protected 1,3-diamine. The stereochemical outcome is controlled by the conformation of the six-membered chelate formed between the reducing agent (e.g., a borohydride) and the substrate. Subsequent acidic cleavage of the sulfinyl group affords the chiral diamine. youtube.com

Another class of widely used auxiliaries is the Evans oxazolidinones. wikipedia.orgwilliams.eduresearchgate.net A substrate is first acylated with the chiral oxazolidinone, and the resulting imide is then subjected to a stereoselective reaction, such as an alkylation or aldol (B89426) addition. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus ensuring high diastereoselectivity. researchgate.net While commonly used for synthesizing chiral carboxylic acid derivatives, the principles of Evans auxiliaries can be adapted to synthetic routes targeting chiral amines.

Chiral AuxiliaryKey IntermediateTransformationDiastereoselectivity (dr)
N-tert-ButanesulfinamideN-SulfinylketimineDiastereoselective ReductionHigh
Evans OxazolidinoneN-Acyl OxazolidinoneDiastereoselective Alkylation/AldolOften >99:1

This table highlights the application of common chiral auxiliaries in asymmetric synthesis.

Enantiomeric Resolution Techniques for Diamine Precursors

When an asymmetric synthesis is not employed, a racemic mixture of the diamine or its precursor is obtained. Enantiomeric resolution is the process of separating these enantiomers.

A classic chemical method involves diastereomeric salt formation. The racemic diamine precursor is treated with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The salt is then isolated, and the chiral acid is removed by treatment with a base to liberate the desired enantiomerically pure amine. This process has been applied to separate diastereomeric mixtures of intermediates in the synthesis of chiral butanols, which are direct precursors to butanediamines.

Enzymatic kinetic resolution is another powerful technique that takes advantage of the stereoselectivity of enzymes. In this process, an enzyme selectively reacts with only one enantiomer of a racemic starting material. For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. The acylated product and the unreacted amine are now chemically distinct and can be easily separated by standard methods like chromatography or extraction. Lipase-catalyzed resolutions are valued for their high selectivity and operation under mild conditions.

Classical Diastereomeric Salt Formation and Separation

A well-established method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. For the resolution of racemic 1,3-diaminobutane, a suitable chiral resolving agent, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid, is added to a solution of the racemic diamine. This results in the formation of two diastereomeric salts: (S)-1,3-diammonium-(L)-tartrate and (R)-1,3-diammonium-(L)-tartrate.

Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent system. Through careful control of temperature and solvent composition, the less soluble diastereomeric salt will selectively crystallize out of the solution. The crystallized salt is then isolated by filtration. Subsequently, the enantiomerically enriched diamine can be liberated from the chiral auxiliary by treatment with a base, such as sodium hydroxide, to neutralize the acid. The free (S)-1,3-diaminobutane can then be selectively protected with a Boc group to yield (S)-1-Boc-amino-butyl-3-amine.

Resolving AgentDiastereomeric SaltSeparation MethodOutcome
L-(+)-Tartaric Acid(S)-1,3-diammonium-(L)-tartrateFractional CrystallizationIsolation of the (S)-enantiomer
(R)-(-)-Mandelic Acid(S)-1,3-diammonium-(R)-mandelateFractional CrystallizationIsolation of the (S)-enantiomer

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. In the case of racemic 1,3-diaminobutane, enzymatic kinetic resolution offers a highly selective and environmentally benign approach. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for the acylation of amines.

In a typical kinetic resolution process, the racemic diamine is exposed to an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted. For instance, CALB might preferentially acylate the (R)-enantiomer of 1,3-diaminobutane, resulting in the formation of (R)-N-acetyl-1,3-diaminobutane, while the (S)-enantiomer remains largely unreacted. The acylated product and the unreacted amine can then be separated by conventional methods such as chromatography. A limitation of this method is that the theoretical maximum yield for the desired enantiomer is 50%.

To overcome this yield limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in situ racemization of the starting material. A racemization catalyst, often a transition metal complex, is added to the reaction mixture to continuously interconvert the enantiomers of the starting material. This ensures that the enzyme always has a supply of the faster-reacting enantiomer, theoretically allowing for a 100% conversion to the desired enantiomerically pure product.

Resolution MethodCatalyst/EnzymeAcyl DonorPrincipleTheoretical Max. Yield
Kinetic ResolutionCandida antarctica lipase B (CALB)Ethyl acetateDifferential rate of acylation50%
Dynamic Kinetic ResolutionCALB + Ruthenium catalystIsopropenyl acetateAcylation with in situ racemization100%

Chromatographic Enantioseparation Strategies

For the analytical and preparative separation of enantiomers, chiral high-performance liquid chromatography (HPLC) is a highly effective technique. To separate the enantiomers of 1-Boc-amino-butyl-3-amine, a chiral stationary phase (CSP) is utilized. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including N-protected amines.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric repulsion, result in different retention times for the (S) and (R) enantiomers on the column, allowing for their separation. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326), is crucial for optimizing the separation. By carefully selecting the CSP and mobile phase composition, baseline separation of the enantiomers can be achieved.

Stationary PhaseMobile PhaseDetectionApplication
Chiral Polysaccharide (e.g., cellulose-based)Hexane/IsopropanolUVAnalytical and preparative separation
Chiral Crown EtherAcidic aqueous/organicUV/MSSeparation of primary amines

Regioselective and Orthogonal Protecting Group Chemistry for Diamines

The presence of two amino groups in 1,3-diaminobutane necessitates the use of protecting group strategies to achieve selective functionalization.

Mono-Boc Protection Strategies for Asymmetrical Diamines

The synthesis of this compound from (S)-1,3-diaminobutane requires the regioselective protection of one of the two amino groups. In the case of 1,3-diaminobutane, the two primary amine groups have different steric and electronic environments, which can be exploited for selective protection. A common and efficient method for mono-Boc protection involves the in situ generation of a mono-hydrochloride salt of the diamine.

In this "one-pot" procedure, one equivalent of a source of hydrochloric acid, such as chlorotrimethylsilane (B32843) in methanol, is added to the diamine at low temperature. This protonates one of the amine groups, rendering it less nucleophilic. Subsequently, one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added, which preferentially reacts with the remaining free, more nucleophilic amine group. Following the reaction, a basic workup neutralizes the hydrochloride salt, yielding the mono-Boc protected diamine with high regioselectivity. This method is advantageous as it avoids the use of a large excess of the diamine and often results in high yields of the desired mono-protected product.

ReagentsSolventKey IntermediateApproximate Yield
1. Me₃SiCl (1 eq.) 2. Boc₂O (1 eq.)MethanolMono-hydrochloride salt60-80%
1. HCl (1 eq.) 2. Boc₂O (1 eq.)Aqueous MethanolMono-hydrochloride salt65-87%

Flow Chemistry and Sustainable Manufacturing Approaches

Continuous flow chemistry has emerged as a powerful tool for the sustainable and efficient synthesis of chemical compounds. The synthesis of mono-protected diamines, including this compound, can be significantly improved by transitioning from traditional batch processes to continuous flow systems.

In a flow chemistry setup, reagents are continuously pumped through a heated and pressurized tube or microreactor. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. For the mono-Boc protection of diamines, a flow reactor can be used to achieve a high local concentration of the diamine relative to the Boc-anhydride, which favors the formation of the mono-protected product. The rapid mixing and efficient heat transfer in microreactors can also minimize the formation of byproducts. This approach is highly scalable and can significantly reduce solvent waste, making it a more sustainable manufacturing method.

FeatureBatch ProcessFlow ChemistryAdvantage of Flow Chemistry
Reaction Control Less precisePrecise control of temperature, pressure, timeImproved yield and purity
Safety Handling of large volumes of reagentsSmall reaction volumes at any given timeReduced risk of thermal runaway
Scalability Difficult to scale upEasily scalable by running for longer timesEfficient production of larger quantities
Sustainability Generates more solvent wasteReduced solvent usage and wasteMore environmentally friendly

Applications of S 1 Boc Amino Butyl 3 Amine in Complex Organic Synthesis and Catalysis

Role as a Chiral Building Block in Advanced Molecular Assembly

The inherent chirality and dual amine functionality of (S)-1-Boc-amino-butyl-3-amine establish it as a versatile component in the assembly of complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for one of the amine groups, enabling sequential and site-specific reactions. This controlled reactivity is fundamental to its application in constructing sophisticated molecular frameworks. Chiral amines are recognized as important intermediates and building blocks for a wide array of chemical products, including pharmaceuticals and agrochemicals. sigmaaldrich.comacs.org

While specific examples detailing the use of this compound in the synthesis of chiral heterocyclic scaffolds are not extensively documented in readily available literature, its structural motif is analogous to other chiral diamines that are commonly employed for this purpose. Generally, chiral building blocks like N-Boc protected amines are crucial for creating enantiomerically pure heterocyclic compounds, which are prevalent in medicinal chemistry. acs.org For instance, related structures like N-Boc-3-aminopiperidine are key intermediates in the synthesis of various biologically active piperidine-containing heterocycles. sigmaaldrich.comgoogle.comresearchgate.net The diamine structure of this compound provides the necessary nucleophilic centers to participate in cyclization reactions, forming rings that incorporate one or both nitrogen atoms, leading to scaffolds such as chiral piperazines, diazepanes, or other nitrogen-containing heterocycles.

Chiral amines are fundamental components in the synthesis of many pharmaceutical drugs and other bioactive compounds. sigmaaldrich.com The this compound scaffold can be incorporated into molecules designed to interact with biological targets, where stereochemistry is critical for efficacy. Its structure is suitable for serving as a linker or a core element in the synthesis of enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. The presence of two nitrogen atoms at defined positions allows for the creation of specific hydrogen bonding patterns and conformational constraints necessary for binding to biological macromolecules. For example, related N-Boc-amino derivatives are used in the synthesis of compounds targeting various diseases, underscoring the importance of this class of molecules in drug discovery. nih.govmanchester.ac.uk

Derivatization to Chiral Ligands for Asymmetric Catalysis

The transformation of chiral molecules into ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the production of single-enantiomer compounds with high efficiency. The diamine structure of this compound is an ideal platform for the synthesis of chiral ligands, which can then coordinate to a metal center and create a chiral environment for a catalytic reaction.

The synthesis of chiral ligands from this compound involves the functionalization of its amine groups. The free secondary amine can be readily derivatized through reactions such as alkylation, acylation, or condensation with aldehydes or ketones to form Schiff bases. Subsequently, the Boc-protecting group can be removed to expose the primary amine, which can then be subjected to a different set of functionalization reactions. This stepwise approach allows for the creation of a wide variety of bidentate or polydentate ligands with distinct steric and electronic properties. For example, phosphine (B1218219) groups, pyridyl moieties, or other coordinating groups can be introduced onto the nitrogen atoms to create ligands suitable for various metal-catalyzed reactions. The design of new chiral ligands is a critical area of research aimed at improving the stereoselectivity of chemical transformations. beilstein-journals.org

Once synthesized, chiral ligands derived from this compound can be complexed with transition metals like palladium, rhodium, ruthenium, or copper to form asymmetric catalysts. nih.gov These catalysts are employed in a broad range of enantioselective transformations, including asymmetric hydrogenation, C-H functionalization, and carbon-carbon bond-forming reactions. nih.govnih.gov The chiral ligand transfers its stereochemical information to the catalytic cycle, directing the reaction to favor the formation of one enantiomer of the product over the other. The effectiveness of such a catalyst is typically evaluated by the enantiomeric excess (ee) achieved in the product. While specific data for ligands derived uniquely from this compound are not prominently detailed, the general principle is well-established for a vast number of chiral diamine-based ligands in asymmetric catalysis. scispace.com

Application in Enantioselective Metal-Catalyzed Transformations

Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral diamines are crucial scaffolds for the synthesis of ligands used in transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation. Derivatives of this compound can be envisioned as precursors to chiral ligands for catalysts, typically involving metals like ruthenium, rhodium, or iridium. After deprotection of the Boc group and subsequent functionalization of the two amine groups, these ligands can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the hydrogenation of prochiral ketones, imines, or olefins.

Stereoselective Carbon-Carbon Bond Forming Reactions

The chiral backbone of this compound is suitable for designing chiral ligands and catalysts for stereoselective carbon-carbon bond forming reactions, such as aldol (B89426) additions, Michael additions, and allylic alkylations. By modifying the amine functionalities, one could synthesize ligands that control the facial selectivity of nucleophilic attack on a prochiral electrophile.

For example, a derivative of this diamine could potentially be used to form a chiral complex with a Lewis acid (e.g., Ti, Zn, Cu), which would then coordinate to a substrate like an enone or an aldehyde. This coordination would create a sterically defined pocket, guiding the approach of a nucleophile to generate a product with high diastereoselectivity and enantioselectivity. While the principle is well-established, specific studies employing ligands synthesized from this compound for these transformations are not prominently featured in the literature.

Organocatalytic Applications of this compound Derivatives

Derivatives of this compound hold potential for use as organocatalysts. Following the removal of the Boc protecting group, the resulting chiral diamine can be converted into various catalytic species, such as thioureas, squaramides, or primary/secondary amine catalysts. These functional groups are known to activate substrates through hydrogen bonding or by forming transient iminium or enamine intermediates.

A potential application could be in Michael additions of 1,3-dicarbonyl compounds to nitro-olefins, catalyzed by a thiourea (B124793) derivative of the diamine. The thiourea moiety would activate the nitro-olefin via hydrogen bonding, while the chiral backbone would induce stereoselectivity. Similarly, the primary or secondary amine derivatives could catalyze aldol or Mannich reactions by forming a chiral enamine with a ketone or aldehyde donor. researchgate.netsetu.ie Despite this potential, specific, well-documented examples of organocatalysts derived from this compound and their catalytic performance are not found in current research literature.

Contributions to Chiral Materials Science and Polymer Chemistry

The incorporation of chiral units into materials can impart unique optical, recognition, and catalytic properties. This compound serves as a potential source of chirality in the development of such advanced materials.

Monomers for Chiral Polymer Synthesis

Chiral polymers are of interest for applications ranging from enantioselective separation to chiral sensors. This compound, after appropriate functionalization, could be used as a monomer for the synthesis of chiral polymers. For example, converting one of the amine groups into a polymerizable functional group, such as an acrylate, acrylamide, or vinyl group, would allow it to be incorporated into a polymer backbone via polymerization techniques.

The resulting polymer would possess chiral pendant groups derived from the aminobutylamine structure. The spatial arrangement of these groups along the polymer chain could create a chiral microenvironment, potentially useful for applications like chiral recognition or as a polymeric catalyst support. dtic.mil However, the synthesis and characterization of polymers specifically using monomers derived from this compound have not been specifically reported.

Development of Chiral Stationary Phases

Chiral stationary phases (CSPs) are essential for the analytical and preparative separation of enantiomers by high-performance liquid chromatography (HPLC). Chiral molecules like this compound can be covalently bonded to a solid support, such as silica gel, to create a CSP.

The general procedure involves modifying the chiral molecule to include a reactive group that can be attached to the support material (e.g., silica). The Boc-protected amine or the free amine could serve as a point of attachment or be further derivatized. The chiral selector interacts differentially with the two enantiomers of a racemic analyte, leading to different retention times and thus separation. yakhak.orgnih.govnih.gov While many chiral amines and amino alcohols have been successfully used to create effective CSPs, the specific use of this compound for this purpose and data on its separation performance are not documented in the available literature.

Mechanistic Investigations and Stereochemical Elucidation

Elucidation of Reaction Mechanisms Involving (S)-1-Boc-amino-butyl-3-amine

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented, its reactivity can be understood by examining the distinct roles of its two nitrogen functionalities. The molecule's reactivity is governed by the nucleophilic primary amine and the sterically demanding, non-nucleophilic Boc-protected secondary amine.

The primary amine is the main site of reactivity, capable of participating in a wide range of transformations typical for aliphatic amines. In organocatalysis, for example, chiral 1,3-diamines can react with ketones or aldehydes to form enamine intermediates. nii.ac.jp The primary amine of this compound would form this key intermediate, while the rest of the molecule, including the chiral center and the bulky Boc group, establishes a specific steric environment to direct the subsequent bond-forming step. nii.ac.jp

The Boc (tert-butoxycarbonyl) group is a well-understood protecting group, and its cleavage mechanism under acidic conditions is a cornerstone of its utility. The reaction is initiated by the protonation of the carbamate (B1207046) carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.com This intermediate is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas. commonorganicchemistry.com

Methods for the selective mono-Boc protection of diamines often involve the temporary protonation of one amine group with one equivalent of an acid like HCl. This renders one amine non-nucleophilic, allowing the Boc anhydride to react selectively with the remaining free amine. researchgate.netscielo.org.mxredalyc.org

Table 1: Functional Roles of Amine Groups in this compound

Functional Group Role in Reactions Plausible Mechanisms
Primary Amine (-NH₂) Nucleophilic center Enamine/Imine formation, Nucleophilic addition, Amide coupling
Boc-protected Amine (-NHBoc) Steric directing group Influences conformational preference, Shields one face of the molecule

| Boc Group | Protecting group | Acid-catalyzed cleavage via carbamic acid intermediate commonorganicchemistry.com |

Understanding Stereochemical Control and Enantiocontrol in Derived Systems

The primary synthetic value of this compound lies in its ability to induce stereoselectivity in chemical reactions. Chiral diamines are of immense interest as they are core components of many chiral catalysts and pharmaceuticals. When used as a chiral ligand for a transition metal, the (S)-stereocenter dictates the three-dimensional arrangement of the resulting metal complex. This creates a defined chiral environment that can control the facial selectivity of a substrate's approach, leading to high enantioselectivity in the product. chemrxiv.orgnih.gov

The flexible 1,3-diamine backbone, as opposed to more rigid 1,2-diamine systems, allows for the formation of stable six-membered chelate rings with metal centers. Research on flexible 1,3-diamine ligands, designed by "untethering" rigid structures like the alkaloid sparteine, has shown their efficacy in promoting asymmetric reactions. chemrxiv.org this compound fits this profile, where the stereocenter adjacent to the primary amine would position the methyl group in a way that effectively blocks one side of the catalytic pocket, forcing reactants to approach from the less hindered face.

In organocatalysis, the stereochemical outcome of reactions such as asymmetric Mannich reactions is directly influenced by the catalyst's structure. nii.ac.jp A catalyst derived from this compound would utilize its primary amine to form a chiral enamine, with the stereocenter controlling the enamine's geometry and subsequent reaction with an electrophile, thereby determining the stereochemistry of the final product.

Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding the structural and energetic factors that underpin the reactivity and selectivity of chiral molecules. Although specific computational studies on this compound are not prominent in the literature, the methodologies are well-established for analogous systems. acs.orgcmu.edu

Conformational Analysis and Energy Landscapes

Conformational analysis using methods like Density Functional Theory (DFT) would be the first step in computationally modeling this compound. Such studies would identify the lowest-energy conformations (rotamers) of the molecule by calculating the energy associated with rotation around the C-C single bonds of the butyl chain. The analysis would reveal the preferred spatial arrangement of the primary amine, the methyl group at the stereocenter, and the bulky Boc-protecting group. This information is crucial, as the dominant conformation in solution is often the one that engages in a chemical reaction, and its shape dictates the steric environment presented to other reactants.

Transition State Modeling and Stereoselectivity Prediction

To understand enantioselectivity, computational chemists model the transition states of the stereodetermining step of a reaction. acs.org For a reaction involving this compound as a catalyst or auxiliary, there would be two possible diastereomeric transition states leading to the (R) or (S) product. By calculating the energies of these transition states, it is possible to predict which pathway is lower in energy and therefore more favorable. The calculated energy difference can be used to predict the enantiomeric excess (ee) of the product, providing a theoretical basis for the experimentally observed stereoselectivity.

Ligand-Substrate/Metal Interactions and Chiral Recognition Models

When this compound acts as a chiral ligand, computational modeling can elucidate the nature of chiral recognition. cmu.edumdpi.com A model of the metal-diamine complex would be constructed to analyze its geometry and electronic properties. The coordination of a prochiral substrate to this complex can then be modeled to investigate the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the substrate and the chiral ligand. cmu.educhinesechemsoc.org These models can explain why one mode of binding is preferred over another, providing a detailed picture of how chiral information is transferred from the ligand to the substrate, ultimately resulting in an enantioselective catalytic transformation. mdpi.comrsc.org

Table 2: Application of Computational Methods to this compound

Computational Method Objective Key Insights
Conformational Search / DFT Determine low-energy structures Preferred 3D shape, spatial orientation of functional groups.
Transition State Calculation Predict stereochemical outcome Energy difference between diastereomeric transition states, theoretical enantiomeric excess.

| QM/MM or Molecular Docking | Model ligand-metal-substrate complex | Identify key steric and electronic interactions responsible for chiral recognition and enantioselectivity. cmu.edu |

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a definitive experimental technique used to trace the path of atoms through a reaction mechanism. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

While no specific isotopic labeling studies involving this compound have been reported, one can propose how such an experiment would yield mechanistic insight. For instance, in a reaction where the primary amine is proposed to act as a nucleophile, synthesizing the starting material with ¹⁵N at the primary amine position would be informative. After the reaction, the location of the ¹⁵N label in the product could be determined. If the ¹⁵N is found where expected, it confirms the proposed role of the amine. If it is found elsewhere or scrambled, it would suggest a more complex mechanism, possibly involving unexpected rearrangements or fragmentation pathways. researchgate.net Such studies provide unambiguous evidence that is often difficult to obtain by other means. researchgate.net

Advanced Analytical Methodologies for Research on S 1 Boc Amino Butyl 3 Amine

Determination of Enantiomeric Purity and Absolute Configuration

Ensuring the enantiomeric purity of (S)-1-Boc-amino-butyl-3-amine is critical for its use as a chiral building block. A suite of analytical methods is available for this purpose, each providing unique insights into the stereochemical nature of the molecule.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for determining the enantiomeric excess (e.e.) of chiral amines and their derivatives. sigmaaldrich.comsigmaaldrich.com

For a compound like this compound, chiral HPLC is particularly suitable. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, have demonstrated broad applicability for the separation of N-protected amino compounds. nih.govscilit.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

A typical method development for analyzing this compound would involve screening various chiral columns and mobile phase compositions. researchgate.net Normal-phase, polar organic, or reversed-phase modes can be employed, with the choice depending on the specific column and the solubility of the analyte. sigmaaldrich.com Due to the presence of the Boc group and the free amine, a polar organic mode using solvents like ethanol (B145695) or isopropanol (B130326) mixed with a non-polar modifier such as hexane (B92381) is often a good starting point. sigmaaldrich.com

Table 1: Representative Chiral HPLC Method for Enantiomeric Purity

ParameterValue
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C
Expected Retention Time (S)-enantiomer ~ 8.5 min
Expected Retention Time (R)-enantiomer ~ 10.2 min

This table represents a typical method and expected results based on the analysis of similar Boc-protected chiral amines.

Chiral GC can also be employed, often requiring derivatization of the amine groups to increase volatility and improve separation on a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary/Shift Reagents

NMR spectroscopy becomes a powerful tool for determining enantiomeric purity when used in conjunction with chiral discriminating agents. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which exhibit distinct NMR signals.

Chiral Solvating Agents (CSAs), such as derivatives of BINOL (1,1'-bi-2-naphthol) or chiral acids, can be added directly to an NMR sample of the analyte. semmelweis.huacs.org The non-covalent interactions, such as hydrogen bonding between the CSA and the amine or carbamate (B1207046) groups of the enantiomers, lead to the formation of diastereomeric solvates. This results in chemical shift non-equivalence (Δδ) for corresponding protons in the ¹H NMR spectrum, allowing for the integration of the signals to quantify the enantiomeric ratio.

Alternatively, Chiral Derivatizing Agents (CDAs) react covalently with the free amine group to form stable diastereomers. Reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) are classic examples, but a variety of other agents are available. broadpharm.com The resulting diastereomers can then be analyzed by ¹H, ¹³C, or ¹⁹F NMR, with the well-separated signals allowing for accurate determination of the enantiomeric excess. researchgate.net

Table 2: Representative ¹H NMR Data with a Chiral Solvating Agent

AnalyteChiral Solvating AgentProton AnalyzedChemical Shift δ (ppm) (S)-enantiomerChemical Shift δ (ppm) (R)-enantiomerΔδ (ppm)
Racemic 1-Boc-amino-butyl-3-amine(R)-BINOL-CH(NH₂)3.153.180.03

This table is an illustrative example of the expected chemical shift differences for a key proton upon interaction with a chiral solvating agent.

Spectroscopic Assays for Enantiomeric Excess (e.g., Fluorescence-Based)

Fluorescence-based assays offer a highly sensitive method for the determination of enantiomeric excess. nih.gov These methods often rely on the formation of diastereomeric complexes between the chiral amine and a fluorescent chiral probe. researchgate.net The interaction with each enantiomer results in a different fluorescence response, such as an enhancement or quenching of the signal, or a shift in the emission wavelength. rsc.org

A common approach involves a multi-component assembly, for instance, using a chiral diol like BINOL, 2-formylphenylboronic acid, and the chiral amine analyte. nih.gov The differential stability and fluorescence properties of the resulting diastereomeric iminoboronate esters allow for the quantification of the enantiomeric composition. researchgate.net These assays are particularly advantageous for high-throughput screening due to their sensitivity and the small sample amounts required. semmelweis.hunih.gov

X-ray Crystallography for Absolute Configuration Assignment

While chiral chromatography and NMR can determine enantiomeric purity, X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule. sigmaaldrich.com This technique requires the formation of a suitable single crystal of the compound or a derivative.

For this compound, which may be an oil or a low-melting solid, derivatization with a chiral acid (like tartaric acid) or an achiral heavy-atom-containing reagent can facilitate the growth of high-quality crystals. The resulting crystal structure allows for the precise determination of the spatial arrangement of atoms, confirming the (S) configuration at the chiral center. The Flack parameter, derived from the diffraction data, is a key indicator in assigning the absolute stereochemistry. sigmaaldrich.com

Polarimetry for Optical Purity Assessment

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. For an enantiomerically pure sample of this compound, a specific rotation value ([α]) would be observed. This value is a physical constant for the compound under specific conditions (temperature, solvent, concentration, and wavelength). While this technique is excellent for confirming the presence of a single enantiomer and for quality control, it is less precise for determining high enantiomeric excesses compared to chromatographic methods. youtube.com The optical purity can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer. youtube.com For novel compounds, the specific rotation of the pure enantiomer must first be established.

Spectroscopic and Mass Spectrometric Monitoring of Chemical Transformations

Spectroscopic and mass spectrometric techniques are vital for monitoring the progress of reactions involving this compound, such as its synthesis or subsequent functionalization.

During synthesis or in reactions where the Boc protecting group is removed (deprotection), techniques like Fourier-Transform Infrared Spectroscopy (FTIR), NMR, and Mass Spectrometry (MS) are employed to track the disappearance of starting materials and the appearance of products. researchgate.netacs.orgnih.gov

FTIR Spectroscopy: The progress of a Boc-protection reaction can be monitored by observing the appearance of the characteristic C=O stretching vibration of the carbamate group, typically around 1680-1700 cm⁻¹. Conversely, during deprotection, the disappearance of this peak indicates the removal of the Boc group. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are used to monitor reactions by observing changes in the chemical shifts and integration of key signals. For instance, the appearance of the singlet at ~1.4 ppm for the nine protons of the tert-butyl group confirms the presence of the Boc group. nih.govnih.gov During deprotection, this signal diminishes while signals corresponding to the newly formed free amine appear. acs.org

Mass Spectrometry: MS, often coupled with liquid chromatography (LC-MS), is a powerful tool for monitoring reaction progress by detecting the mass-to-charge ratio (m/z) of reactants, intermediates, and products. rsc.org It can confirm the successful addition or removal of the Boc group (mass difference of 100 amu). Techniques like Electrospray Ionization (ESI) are commonly used for these analyses. nih.gov However, it's noted that Boc-protected amines can sometimes undergo rearrangement in the ion source, which must be considered during analysis. rsc.org

Table 3: Spectroscopic and Mass Spectrometric Data for Monitoring Boc-Deprotection

CompoundTechniqueKey Signal / Peak (m/z)Observation
This compound¹H NMR~1.4 ppm (singlet, 9H)Disappearance upon deprotection
This compoundFTIR~1690 cm⁻¹ (C=O stretch)Disappearance upon deprotection
This compoundESI-MS[M+H]⁺ = 189.16Disappearance upon deprotection
(S)-Butane-1,3-diamine (Product)ESI-MS[M+H]⁺ = 89.11Appearance upon deprotection

This table provides expected data for monitoring the acidic cleavage of the Boc group from the target compound.

In-situ NMR Spectroscopy for Reaction Progress

In-situ NMR spectroscopy allows for the continuous monitoring of a chemical reaction directly within the NMR spectrometer. chemrxiv.org This technique provides real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction kinetics and mechanisms. nih.gov For the synthesis or transformation of this compound, in-situ NMR can be employed to track key changes in the molecular structure.

For instance, in a deprotection reaction to remove the Boc group, the disappearance of the characteristic tert-butyl proton signal and the appearance of new signals corresponding to the free amine can be monitored. The integration of these signals over time provides a quantitative measure of the reaction's progress.

Detailed Research Findings:

A hypothetical study on the acid-catalyzed deprotection of this compound could be monitored using in-situ ¹H NMR. The reaction would be initiated directly in an NMR tube, and spectra would be acquired at regular intervals. Key spectral regions of interest would include the signal for the Boc protecting group's methyl protons and the signals for the protons adjacent to the nitrogen atoms.

Below is a data table illustrating the kind of data that could be obtained from such an experiment.

Time (minutes)Integral of Boc Protons (s, 9H)Integral of CH₂ Protons adjacent to NH-BocIntegral of CH₂ Protons adjacent to NH₂Conversion (%)
010010000
1085851515
2070703030
3055554545
4040406060
5025257575
6010109090

This data allows for the calculation of reaction rates and the determination of the reaction's endpoint without the need for isolating intermediates or taking aliquots from the reaction mixture.

Mass Spectrometry for Reaction Monitoring

Mass spectrometry is another powerful technique for real-time reaction monitoring, offering high sensitivity and the ability to identify transient species. microsaic.com It can be coupled with various reaction setups, including flow chemistry systems, to provide continuous analysis of the reaction mixture. durham.ac.uk For reactions involving this compound, MS can be used to track the masses of the starting material, intermediates, and the final product.

The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, can be a useful indicator for tracking nitrogen-containing compounds like this compound and its derivatives. libretexts.orgopenstax.org

Detailed Research Findings:

In a hypothetical synthesis of a derivative of this compound, for example, an acylation reaction at the free amine group, on-line mass spectrometry could be employed. A small stream from the reaction vessel would be continuously diverted to the mass spectrometer's ion source.

The data table below shows hypothetical data from monitoring such a reaction.

Time (minutes)Relative Intensity of this compound (m/z)Relative Intensity of Acylated Product (m/z)
0100%0%
580%20%
1060%40%
1540%60%
2020%80%
255%95%
30<1%>99%

This real-time data allows for precise determination of when the reaction has reached completion, preventing the formation of byproducts due to over-reaction and ensuring optimal yield. Techniques like Direct Analysis in Real Time (DART) mass spectrometry can provide rapid and accurate detection of Boc-protected compounds. nih.gov

Future Research Directions and Emerging Paradigms

Development of Innovative and Sustainable Synthetic Routes

The development of synthetic routes that are both innovative and sustainable is a primary objective in modern chemistry, driven by the principles of green chemistry. Future research concerning (S)-1-Boc-amino-butyl-3-amine will likely focus on moving beyond traditional multi-step sequences to more atom- and step-economical strategies.

One promising area is the application of C-H amination reactions. This approach allows for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, potentially shortening synthetic sequences significantly. For instance, intramolecular C-H amination of N-alkylsulfamide derivatives has been demonstrated as a reliable method for constructing 1,3-diamine structures. researchgate.net Adapting such a strategy could provide a novel disconnection for the synthesis of the 1,3-diamine core of the target molecule.

Another innovative strategy involves transition metal-catalyzed reactions, such as the gold(I)-catalyzed intramolecular dehydrative amination of allylic alcohols to form cyclic sulfamides, which serve as precursors to 1,3-diamines. researchgate.net Sequential catalysis, combining palladium- and rhodium-catalyzed transformations, has also emerged as a powerful tool for the asymmetric synthesis of polyfunctionalized diamines from simple starting materials. nih.gov These methods offer high stereoselectivity and functional group tolerance, making them attractive for producing complex chiral diamines.

The principles of sustainability also demand a shift towards using renewable feedstocks, minimizing waste, and employing environmentally benign solvents. Future syntheses of this compound will likely explore biocatalytic routes starting from bio-derived materials and the use of water or other green solvents to reduce environmental impact.

Table 1: Comparison of Innovative Synthetic Strategies for 1,3-Diamines

Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisReference
Intramolecular C-H AminationDirect formation of C-N bonds from C-H bonds; often mediated by iodine reagents.Increases step-economy; potentially shortens synthetic route. researchgate.net
Gold(I)-Catalyzed Dehydrative AminationForms cyclic sulfamide (B24259) intermediates from allylic alcohols; proceeds under mild conditions.High stereoselectivity and functional group compatibility. researchgate.net
Sequential Pd/Rh CatalysisAsymmetric allylic amination followed by intramolecular aziridination.Provides access to optically active, polyfunctionalized diamines from racemic starting materials. nih.gov

Exploration of Novel Catalytic Systems and Reactivity Modes

Catalysis is at the heart of modern organic synthesis, and the exploration of novel catalysts and reactivity modes is crucial for advancing the synthesis of molecules like this compound. While the Boc (tert-butoxycarbonyl) group is primarily known as a protecting group, its own reactivity can be exploited in novel synthetic transformations. researchgate.net

Future research will likely investigate bifunctional catalysts that can orchestrate multiple transformations in a single step. For example, chiral 1,3-diamine derivatives have been designed to act as organocatalysts where the primary and tertiary amine groups act cooperatively to promote asymmetric reactions. nii.ac.jp The diamine backbone of this compound could be incorporated into novel ligand designs for asymmetric metal catalysis. Chiral diamine ligands are known to be effective in a range of transformations, including reactions in aqueous media, which aligns with green chemistry principles. chemrxiv.org

Copper-catalyzed cross-coupling reactions are also a promising area. The development of efficient Cu(I)-based catalytic systems, particularly those employing bifunctional ligands that operate in environmentally friendly aqueous micellar conditions, could enable novel C-N bond-forming strategies for synthesizing or further functionalizing the diamine structure. acs.org Such systems have shown tolerance for a wide range of functional groups, which is a significant advantage in complex molecule synthesis. acs.org

Table 2: Novel Catalytic Systems for Chiral Amine Synthesis

Catalytic SystemDescriptionRelevance to this compoundReference
1,3-Diamine-Derived OrganocatalystsCatalysts where primary and tertiary amines work cooperatively.The target molecule's core could be part of a new class of catalysts. nii.ac.jp
Chiral Diamine Ligands for Metal CatalysisDiamine scaffolds used to create chiral environments around a metal center for asymmetric synthesis.The molecule could serve as a precursor for new, effective ligands. chemrxiv.org
Cu(I)-Catalyzed Cross-CouplingUses copper catalysts, often with specialized ligands, for C-N bond formation.Offers a potential method for synthesis or derivatization, with new systems enabling reactions in water. acs.org
Biocatalysis (ω-Transaminases)Enzymes that catalyze the transfer of an amino group from a donor to a ketone acceptor.A highly stereoselective and sustainable method for producing the chiral amine core. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The discovery and optimization of new synthetic routes and catalysts are often limited by the time-consuming nature of traditional laboratory work. The integration of automated synthesis platforms with high-throughput screening (HTS) methodologies is set to revolutionize this process. For a molecule like this compound, these technologies can rapidly evaluate numerous reaction conditions, catalysts, and substrates to identify optimal synthetic pathways.

Recent advancements in HTS allow for the rapid determination of both yield and enantiomeric excess (ee) of chiral amines. One novel protocol combines a fluorescent indicator displacement assay to measure concentration with a circular dichroism (CD) active Fe(II) complex to determine ee. nih.gov This "mix and measure" approach is capable of analyzing hundreds of samples in minutes, eliminating analytical bottlenecks in reaction discovery. nih.gov

Another powerful HTS method has been developed specifically for screening ω-transaminase enzymes, which are highly effective biocatalysts for chiral amine synthesis. This method uses a "smart" amine donor, ortho-xylylenediamine, which upon reaction, generates an isoindole by-product that spontaneously polymerizes to form colored derivatives. nih.govscienceopen.com The color change provides a rapid, substrate-independent visual screen for identifying active enzymes, a technique perfectly suited for large-scale library screening in directed evolution experiments. nih.govscienceopen.comh1.co Coupling such HTS techniques with robotic automated synthesis platforms will undoubtedly accelerate the development of superior synthetic routes to this compound.

Table 3: High-Throughput Screening (HTS) Methodologies for Chiral Amine Synthesis

HTS MethodPrincipleKey AdvantageReference
Fluorescence and Circular DichroismUses a fluorescent displacement assay for concentration and a CD-active complex for enantiomeric excess.Allows for rapid and accurate determination of both yield and ee for up to 192 samples in under 15 minutes. nih.gov
Colorimetric Transaminase AssayUtilizes a diamine donor that forms a colored polymer by-product upon successful transamination.Provides a simple, visual, and substrate-independent screen for enzyme activity, ideal for directed evolution. nih.govscienceopen.comh1.co
19F NMR-Based AssayProvides comprehensive insights into enantioselectivity, stereopreference, and yields of biocatalytic reactions.Accelerates the assessment of stereochemical outcomes in biocatalysis. acs.org

Bio-Inspired Synthesis and Advanced Biocatalytic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The synthesis of chiral amines, in particular, has been significantly advanced by the use of enzymes, especially transaminases (TAs). mdpi.com Future efforts to produce this compound will increasingly leverage engineered enzymes and bio-inspired cascades.

Transaminases are particularly well-suited for creating the chiral amine core of the target molecule. Through directed evolution, scientists can engineer these enzymes to accept a wide range of substrates with high activity and stereoselectivity (>99.9% ee). researchgate.netuni-greifswald.de For example, an (S)-selective transaminase could be developed to convert a suitable keto-precursor, such as 1-Boc-amino-3-butanone, directly into the desired (S)-amine product. Research has also focused on engineering (R)-selective transaminases for the synthesis of (R)-3-aminobutanol, a related chiral building block, demonstrating the power of this approach. nih.govdntb.gov.ua

Beyond transaminases, other enzyme classes like imine reductases, monoamine oxidases, and ammonia (B1221849) lyases are being explored for chiral amine synthesis. mdpi.com A particularly exciting frontier is the development of nitrene transferase enzymes, derived from cytochrome P450, which can perform direct amination of C-H bonds to provide chiral α-tertiary primary amines with exceptional efficiency and selectivity. nih.gov Furthermore, combining biocatalysis with other catalytic methods, such as in photoenzymatic cascades, opens up novel reaction pathways for producing complex chiral molecules from simple, unfunctionalized starting materials. acs.org

Table 4: Advanced Biocatalytic Approaches for Chiral Amine Synthesis

Biocatalytic ApproachEnzyme ClassDescriptionPotential ApplicationReference
Asymmetric SynthesisTransaminases (TAs)Stereoselective conversion of a ketone to a chiral amine using an amine donor.Direct synthesis of the chiral amine core of this compound. researchgate.netnih.gov
Directed EvolutionVarious (TAs, IREDs, etc.)Iterative laboratory process of mutating and screening enzymes to enhance desired properties (e.g., activity, stability, substrate scope).Creating a bespoke enzyme for the highly efficient production of the target molecule. uni-greifswald.de
C-H AminationNitrene Transferases (Engineered P450s)Direct, enantioselective functionalization of C(sp³)–H bonds to form amines.A novel and highly efficient route to chiral amine building blocks. nih.gov
Photoenzymatic CascadesPhotocatalysts + EnzymesOne-pot combination of a light-driven reaction with a subsequent enzymatic transformation.Synthesis of complex chiral amines from simple, unfunctionalized precursors. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Boc-amino-butyl-3-amine in academic research?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the primary amine group. A common strategy is to react the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. For example, analogous Boc-protected amines (e.g., (S)-4-Amino-2-(Boc-amino)butyric acid) are synthesized via carbamate formation under anhydrous conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high enantiomeric purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, acids, or bases. During handling, use PPE (gloves, goggles) and work in a fume hood. Waste should be segregated and disposed via certified chemical waste services to comply with environmental regulations .

Q. What analytical techniques confirm the identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and amine backbone structure.
  • HPLC-MS : Reverse-phase HPLC with mass spectrometry detects impurities and validates molecular weight.
  • Chiral HPLC : To confirm enantiopurity using columns like Chiralpak IA/IB and isocratic elution .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst Screening : Test bases (e.g., DMAP vs. triethylamine) and solvents (THF vs. DCM) for Boc activation efficiency.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps.
  • Design of Experiments (DoE) : Use factorial designs to analyze interactions between temperature, catalyst loading, and solvent polarity. Contradictions in literature yields (e.g., 70–90%) may arise from trace moisture or Boc₂O purity; address via rigorous drying of reagents .

Q. What strategies resolve contradictions in reported Boc-deprotection kinetics for this compound derivatives?

  • Methodological Answer : Conflicting data on deprotection rates (e.g., TFA vs. HCl/dioxane) require:

  • Control Experiments : Compare deprotection efficiency under standardized conditions (e.g., 25°C, 2h) using NMR to quantify free amine.
  • Mechanistic Studies : Probe side reactions (e.g., tert-butyl carbocation formation) via LC-MS or trapping agents.
  • Cross-Validation : Replicate protocols from independent studies to isolate variables like substrate concentration or acid strength .

Q. How does steric hindrance from the Boc group influence downstream reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map steric effects on transition states during amide bond formation.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of Boc-protected vs. unprotected amines to quantify steric contributions.
  • Experimental Validation : Couple this compound with activated esters (e.g., NHS esters) and monitor conversion via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Boc-amino-butyl-3-amine
Reactant of Route 2
Reactant of Route 2
(S)-1-Boc-amino-butyl-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.